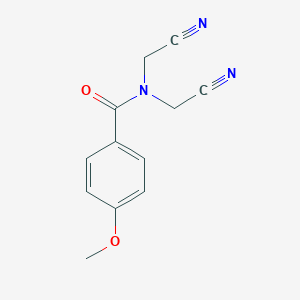

N,N-bis(cyanomethyl)-4-methoxybenzamide

Beschreibung

N,N-bis(cyanomethyl)-4-methoxybenzamide is a substituted benzamide derivative featuring a methoxy group at the para position of the aromatic ring and two cyanomethyl groups attached to the nitrogen atom. This compound belongs to the broader class of N,N-bis(cyanomethyl)amines, which are synthesized via multi-component coupling reactions involving amines, formaldehyde, and trimethylsilyl cyanide (TMSCN) under catalytic conditions . The methoxy group serves as an electron-donating substituent, influencing both the compound’s reactivity during synthesis and its physicochemical properties, such as solubility and spectral characteristics.

Eigenschaften

Molekularformel |

C12H11N3O2 |

|---|---|

Molekulargewicht |

229.23g/mol |

IUPAC-Name |

N,N-bis(cyanomethyl)-4-methoxybenzamide |

InChI |

InChI=1S/C12H11N3O2/c1-17-11-4-2-10(3-5-11)12(16)15(8-6-13)9-7-14/h2-5H,8-9H2,1H3 |

InChI-Schlüssel |

AMTRVAQRJIKPLH-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)N(CC#N)CC#N |

Kanonische SMILES |

COC1=CC=C(C=C1)C(=O)N(CC#N)CC#N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N,N-bis(cyanomethyl)amine derivatives vary primarily in their aromatic or aliphatic substituents. Key structural analogs include:

- Electron-donating vs. electron-withdrawing groups: Aromatic amines with electron-donating groups (e.g., methoxy, methyl) favor the formation of N,N-bis(cyanomethyl)amines in high yields (up to 90%), while electron-withdrawing groups (e.g., nitro) lead to Strecker adducts (cyanomethylamines) instead .

- Steric effects : Bulky substituents (e.g., benzhydryl) reduce reaction efficiency due to steric hindrance, as seen in lower yields for N-benzhydryl derivatives .

Physicochemical and Spectral Properties

- NMR trends: Cyanomethyl protons (CH₂CN) typically resonate as singlets at δ 4.1–4.3 in ¹H-NMR, while methoxy groups appear as singlets near δ 3.8–3.9 .

- Mass spectrometry : Molecular ion peaks (M⁺ or M⁺−H) align with calculated masses (e.g., m/z 185 for methylphenyl derivatives) .

- Thermal stability : Methoxy-substituted benzamides exhibit higher melting points compared to aliphatic analogs (e.g., N-cyclohexyl derivatives are oil-like, while N-(4-methylphenyl) analogs are solids) .

Research Findings and Implications

Reaction selectivity: The methoxy group’s electron-donating nature enhances the nucleophilicity of intermediate amines, promoting bis(cyanomethyl)amine formation over Strecker products .

Catalytic efficiency : Copper-based catalysts enable selective C–N bond formation, with Cu(OTf)₂ stabilizing imine intermediates and CuCl facilitating cyanide transfer .

Data Tables

Table 2. Spectral Data for Key Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.